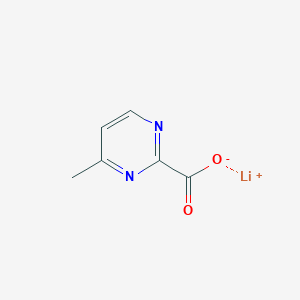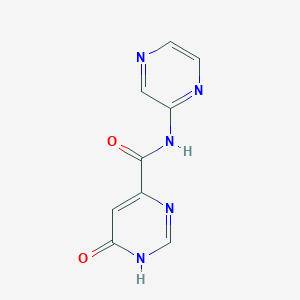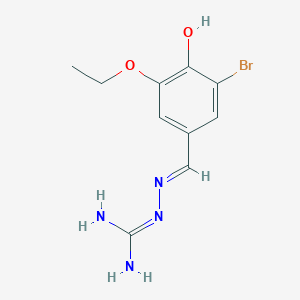
Lithium;4-methylpyrimidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Lithium;4-methylpyrimidine-2-carboxylate” is a compound with the CAS Number: 2243505-09-9 . It has a molecular weight of 144.06 and its IUPAC name is lithium 4-methylpyrimidine-2-carboxylate .
Synthesis Analysis
The synthesis of similar lithium carboxylate compounds has been reported in the literature . A simple solvothermal method was used to synthesize conjugated carboxylate (Li 4 C 8 H 2 O 6) and non-conjugated carboxylate (Li 4 C 4 H 2 O 6) .Molecular Structure Analysis
The InChI code for “Lithium;4-methylpyrimidine-2-carboxylate” is 1S/C6H6N2O2.Li/c1-4-2-3-7-5 (8-4)6 (9)10;/h2-3H,1H3, (H,9,10);/q;+1/p-1 . This code provides a standard way to encode the compound’s structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“Lithium;4-methylpyrimidine-2-carboxylate” is a powder that is stored at a temperature of 4 degrees Celsius .Aplicaciones Científicas De Investigación
Lithium's Anti-inflammatory and Immunomodulatory Effects
Lithium compounds have been investigated for their anti-inflammatory properties. Studies have demonstrated lithium's ability to modulate inflammatory responses, showing both pro- and anti-inflammatory effects under different experimental conditions. Lithium has been found to suppress cyclooxygenase-2 expression, inhibit the production of pro-inflammatory cytokines like interleukin (IL)-1β and tumor necrosis factor-α, and enhance the synthesis of anti-inflammatory cytokines such as IL-2 and IL-10 (Nassar & Azab, 2014).
Lithium and Neuroprotection
Research has highlighted lithium's role in neuroprotection and its potential therapeutic effects beyond bipolar disorder. Lithium influences several cellular mechanisms, including the inhibition of glycogen synthase kinase-3 (GSK-3), enhancing neurotrophic, angiogenic, and neuroprotective protein expression. These actions contribute to cell survival, reduction of oxidative stress, and promotion of stem cell proliferation, suggesting lithium's broad therapeutic potential in neurologic and neurodegenerative disorders (Chiu et al., 2013).
Lithium in Energy Storage and Microelectronics
Lithium's application in energy storage, particularly in lithium sulfur (Li-S) batteries, has received considerable attention due to its high energy potential. Understanding lithium's operation mechanisms in Li-S batteries is crucial for improving their performance. This encompasses a review of analytical studies and physical models, highlighting opportunities for model improvement based on experimental insights to advance materials research in this field (Wild et al., 2015).
Lithium in Metal Extraction and Environmental Implications
The extraction and recovery processes of lithium from both primary (minerals/brines) and secondary (recycling) sources have been extensively reviewed. Efficient processing methods are crucial due to lithium's growing demand in modern technology and its environmental implications. This includes lithium recovery from spodumene, petalite, and recycling spent lithium-ion batteries, emphasizing sustainable exploitation and environmental concerns associated with lithium extraction and use (Meshram et al., 2014).
Safety and Hazards
The compound is associated with certain hazards, as indicated by the GHS07 pictogram . The hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .
Direcciones Futuras
Propiedades
IUPAC Name |
lithium;4-methylpyrimidine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.Li/c1-4-2-3-7-5(8-4)6(9)10;/h2-3H,1H3,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCENVYJTZPCYAZ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=NC(=NC=C1)C(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium;4-methylpyrimidine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2Z)-8-methoxy-2-[(2-methoxyphenyl)imino]-N-(6-methylpyridin-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2893970.png)
![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methyl-2-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2893975.png)

![N'-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2893977.png)



![5-Chloro-2-methoxy-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2893981.png)
![6-benzyl-1-(tert-butyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2893984.png)


![5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2893989.png)